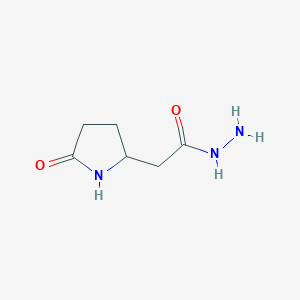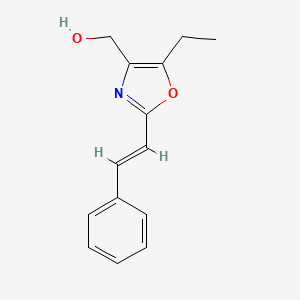![molecular formula C25H22N2O8Pd-2 B12876410 Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-, (SP-4-2)-](/img/structure/B12876410.png)
Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-, (SP-4-2)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O’]-, (SP-4-2)- is a complex organometallic compound featuring palladium as the central metal ion. This compound is notable for its unique coordination environment, which includes ligands derived from 3-amino-2H-1-benzopyran-2-one and diethylpropanedioate. The structure and properties of this compound make it of significant interest in various fields of scientific research, including catalysis, materials science, and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O’]-, (SP-4-2)- typically involves the following steps:
Ligand Preparation: The ligands 3-amino-2H-1-benzopyran-2-one and diethylpropanedioate are synthesized separately. The former can be prepared via a condensation reaction between salicylaldehyde and glycine, followed by cyclization.
Complex Formation: The palladium complex is formed by reacting palladium(II) chloride with the prepared ligands in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O’]-, (SP-4-2)- undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrazine.
Substitution: The ligands in the palladium complex can be substituted by other ligands through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other peroxides under mild to moderate conditions.
Reduction: Sodium borohydride, hydrazine, or other reducing agents under ambient conditions.
Substitution: Various ligands such as phosphines, amines, or other chelating agents in solvents like ethanol or acetonitrile.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction typically results in palladium(0) species. Substitution reactions produce new palladium complexes with different ligand environments.
科学研究应用
Chemistry
In chemistry, this palladium complex is used as a catalyst in various organic transformations, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions. Its unique ligand environment enhances its catalytic activity and selectivity.
Biology
In biological research, this compound is explored for its potential as an anticancer agent. The presence of the 3-amino-2H-1-benzopyran-2-one ligand, known for its bioactivity, contributes to its therapeutic potential.
Medicine
Medicinal applications include its use in drug development, particularly in designing new metal-based drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this palladium complex is utilized in the production of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
作用机制
The mechanism of action of Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O’]-, (SP-4-2)- involves its interaction with molecular targets through its palladium center. The palladium ion can coordinate with various substrates, facilitating their transformation through oxidative addition, reductive elimination, and ligand exchange processes. The 3-amino-2H-1-benzopyran-2-one ligand may also interact with biological targets, contributing to the compound’s bioactivity.
相似化合物的比较
Similar Compounds
Palladium(II) acetate: Commonly used in catalysis but lacks the specific ligand environment of the target compound.
Palladium(II) chloride: Another widely used palladium source in catalysis, but with different reactivity and selectivity.
Palladium, bis(acetylacetonato)-: Similar coordination environment but different ligands, leading to different catalytic properties.
Uniqueness
The uniqueness of Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O’]-, (SP-4-2)- lies in its specific ligand environment, which imparts unique catalytic and bioactive properties. The combination of 3-amino-2H-1-benzopyran-2-one and diethylpropanedioate ligands enhances its reactivity and selectivity in various applications, distinguishing it from other palladium complexes.
This detailed overview provides a comprehensive understanding of Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O’]-, (SP-4-2)-, covering its synthesis, reactions, applications, and unique characteristics
属性
分子式 |
C25H22N2O8Pd-2 |
|---|---|
分子量 |
584.9 g/mol |
IUPAC 名称 |
2,2-diethylpropanedioate;(2-oxochromen-3-yl)azanide;palladium(2+) |
InChI |
InChI=1S/2C9H6NO2.C7H12O4.Pd/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;1-3-7(4-2,5(8)9)6(10)11;/h2*1-5,10H;3-4H2,1-2H3,(H,8,9)(H,10,11);/q2*-1;;+2/p-2 |
InChI 键 |
HBSQFZKDRLGDPQ-UHFFFAOYSA-L |
规范 SMILES |
CCC(CC)(C(=O)[O-])C(=O)[O-].C1=CC=C2C(=C1)C=C(C(=O)O2)[NH-].C1=CC=C2C(=C1)C=C(C(=O)O2)[NH-].[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


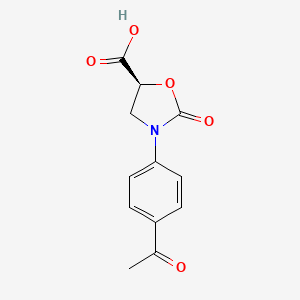
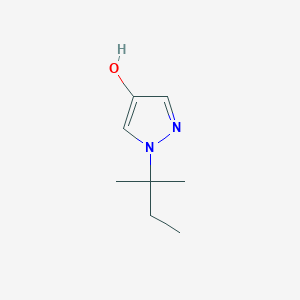
![(S)-2-Amino-N-((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-3-phenylpropanamide](/img/structure/B12876345.png)
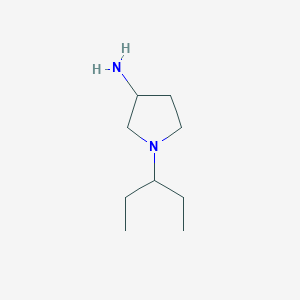
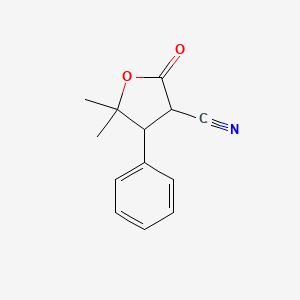
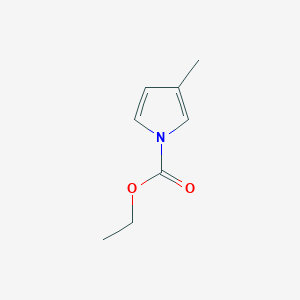
![2-(Chloromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12876369.png)
![2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol](/img/structure/B12876371.png)
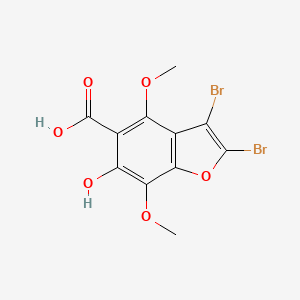
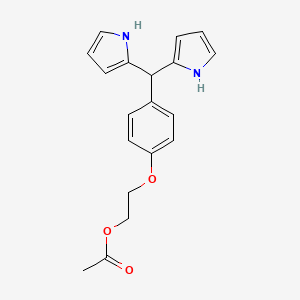
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12876380.png)
